molecular formula C20H13ClN2O6S B2964086 methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939889-13-1

methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B2964086
CAS No.: 939889-13-1
M. Wt: 444.84
InChI Key: ZWMYPYRZVMVGFD-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a heterocyclic compound featuring a thiochromeno[4,3-b]pyran core fused with a nitro- and chloro-substituted phenyl ring. Its structure includes:

  • A sulfur-containing thiochromeno ring system (distinct from oxygen-based pyrano derivatives).
  • A methyl ester group at position 3 and an amino group at position 2, enhancing hydrogen-bonding capabilities.

Properties

IUPAC Name

methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O6S/c1-28-19(24)16-14(9-6-7-12(23(26)27)11(21)8-9)15-17(29-18(16)22)10-4-2-3-5-13(10)30-20(15)25/h2-8,14H,22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMYPYRZVMVGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)[N+](=O)[O-])Cl)C(=O)SC4=CC=CC=C42)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that similar compounds can undergo electrophilic substitution due to excessive π-electrons delocalization. This property allows these compounds to interact with their targets and induce changes.

Result of Action

Similar compounds have shown inhibitory activity against various viruses. This suggests that this compound may also have antiviral properties.

Biological Activity

Methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H13_{13}ClN2_2O6_6S
  • Molecular Weight : 444.84502 g/mol
  • CAS Number : 939894-01-6

The compound features a thiochromeno-pyran structure, which is known to contribute to its biological activities. The presence of the nitrophenyl and chloro groups may enhance its interaction with biological targets.

1. Anticancer Properties

Research indicates that pyran derivatives, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Its effectiveness varies with different bacterial strains, suggesting that structural modifications could enhance its potency .

3. Antioxidant Activity

Pyran derivatives are also noted for their antioxidant activities. They can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer proliferation and microbial growth.
  • Modulation of Cell Signaling Pathways : It may affect pathways related to cell survival and death, particularly in cancer cells.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyran derivatives. Methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo derivatives were found to significantly reduce cell viability in MCF-7 breast cancer cells at concentrations as low as 10 µM .

Antimicrobial Efficacy Study

In another study focusing on antimicrobial properties, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both strains .

Data Summary Table

Activity Type Effect Reference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialInhibits S. aureus and E. coli
AntioxidantScavenges free radicals

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Systems

The thiochromeno[4,3-b]pyran core differentiates the target compound from oxygen-based pyrano[4,3-b]pyran or pyrano[3,2-c]pyridine derivatives (e.g., compounds 3i, 3j in ).

Table 1: Core Structure Comparison
Compound Core Structure Key Atom (X) Melting Point (°C) Yield (%)
Target Compound Thiochromeno[4,3-b]pyran S Not reported Not reported
3i () Pyrano[4,3-b]pyran O 223–225 76
3j () Pyrano[3,2-c]pyridine N 243–244 80
Ethyl 2-amino-4-(4-methoxyphenyl)... () Benzothieno[3,2-b]pyran S Not reported Not reported

Substituent Effects on Physicochemical Properties

The 3-chloro-4-nitrophenyl group in the target compound contrasts with substituents in analogues:

Nitro vs. Methoxy/Hydroxy Groups
  • Nitro Groups : Increase molecular polarity and melting points (e.g., compound 3i in : m.p. 223–225°C) compared to methoxy-substituted derivatives (e.g., 3y in : m.p. ~197–199°C) .
  • Chloro Groups: Enhance hydrophobicity and stability. The dichlorophenyl analogue in (C18H15Cl2NO5) has a molecular weight of 396.23, comparable to the target compound’s estimated weight (~450–470 g/mol) .
Ester vs. Cyano Groups

The methyl ester at position 3 (target) contrasts with cyano groups in analogues like 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile (CAS 674806-77-0, ). Esters generally lower melting points but improve solubility compared to nitriles .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison
Compound (Source) IR (cm⁻¹) ¹H NMR (δ, ppm) EI MS (m/z)
Target Compound ~1700 (C=O), ~1500 (NO₂) Expected: δ 3.8 (COOCH₃), δ 6.8–8.5 (aryl) Not reported
3i () 1720 (C=O), 1520 (NO₂) δ 2.28 (CH₃), δ 4.05 (COOCH₃), δ 6.8–8.3 428 (M⁺)
4d () Not reported δ 1.07 (CH₂CH₃), δ 2.22 (CH₃) Not reported
  • Elemental Analysis : For 3i (C24H20N4O4), experimental C/H/N (67.22/4.75/13.07) closely match theoretical values (67.28/4.71/13.08), indicating high purity. The target compound’s analysis would similarly validate its stoichiometry .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate?

The synthesis typically involves multi-component reactions (MCRs) and cyclization strategies. For example:

  • Biginelli reaction : Ethyl acetoacetate, thioureas, and substituted aldehydes can form pyran intermediates, which are cyclized to yield the thiochromeno[4,3-b]pyran core .
  • Cyclocondensation : Reacting 3-chloro-4-nitrobenzaldehyde with thioamide derivatives under acidic conditions can generate the fused pyran-thiophene system .
  • Esterification : Final carboxylation is achieved using methyl chloroformate in anhydrous DMF, with triethylamine as a base .

Q. Key Reaction Conditions Table

StepReagents/ConditionsYield (%)Reference
Core FormationHCl (cat.), ethanol, reflux, 12 h65–70
CyclizationAcetic anhydride, 100°C, 6 h75–80
PurificationColumn chromatography (SiO₂, ethyl acetate/hexane)90–95

Q. What analytical techniques are critical for structural confirmation of this compound?

  • X-ray Crystallography : Resolves stereochemistry and confirms the fused ring system (e.g., bond angles and torsion angles) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., nitro group at δ 8.2–8.5 ppm; ester carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 473.02) .
  • Elemental Analysis : Confirms C, H, N, S, and Cl content within ±0.3% deviation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

Discrepancies often arise from tautomerism or solvent effects. Methodological solutions include:

  • Variable Temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism in the pyran ring) .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometry, cross-verifying experimental data .
  • Single-Crystal Analysis : X-ray structures provide unambiguous confirmation of regiochemistry, overriding ambiguous spectral data .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading, temperature). For example, acetonitrile improves nitro group stability compared to THF .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., cyclization from 6 h to 30 min) and improves yield by 15–20% .
  • In Situ Monitoring : TLC or HPLC tracks intermediates, enabling timely adjustments (e.g., quenching side reactions with acetic acid) .

Q. How does the electronic nature of the 3-chloro-4-nitrophenyl substituent influence reactivity?

The substituent’s electron-withdrawing effects:

  • Directs Electrophilic Substitution : The nitro group deactivates the benzene ring, favoring nucleophilic attack at the meta position .
  • Enhances Oxidative Stability : Chlorine and nitro groups reduce electron density, minimizing undesired oxidation during synthesis .
  • Impacts Solubility : Polar aprotic solvents (DMF, DMSO) are required for homogeneous reactions due to the substituent’s hydrophobicity .

Q. What computational approaches predict bioactivity or stability of derivatives?

  • Molecular Docking : Screens interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .
  • QSAR Modeling : Correlates substituent Hammett constants (σ) with observed IC₅₀ values to guide structural modifications .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) combined with HPLC-MS identifies hydrolytic degradation pathways (e.g., ester cleavage) .

Q. Notes

  • Structural analogs (e.g., pyrano[3,2-c]chromenes) provide comparative insights into reactivity and bioactivity .
  • Experimental protocols should prioritize reproducibility, with detailed documentation of solvent grades and catalyst batches .

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